molecular formula C14H9F2NO2S2 B1193742 T3SS inhibitor III-7

T3SS inhibitor III-7

Cat. No. B1193742
M. Wt: 325.3478
InChI Key: DIMIFZJMAKDBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T3SS inhibitor III-7 is a novel inhibitor of the type III secretion system (T3SS), acting as a anti-microbial agent against Xanthomonas oryzae pv. oryzae (Xoo).

Scientific Research Applications

  • Targeting the Type III Secretion System (T3SS) in Bacterial Infections : T3SS is a crucial virulence mechanism utilized by bacterial pathogens like those causing pneumonia, gastroenteritis, and typhoid fever. Inhibitors of T3SS, such as III-7, can prevent disease by disabling this mechanism, offering an alternative to traditional antibiotics, especially against antibiotic-resistant bacteria (Marshall & Finlay, 2014).

  • Methods for Identifying T3SS Inhibitors : Various techniques like knockout mutations, tagged inhibitor pull-down assays, and targeted identification methods are used to identify and study the targets and mechanisms of T3SS inhibitors, contributing to drug development and research applications (Condry & Nilles, 2017).

  • Discovery and Characterization of T3SS Inhibitors : The search for inhibitors involves cellular reporter assays applied to large compound libraries. Identified inhibitors selectively block T3SS with minimal cytotoxicity and no effects on bacterial growth, making them potential therapeutic options (Aiello et al., 2010).

  • Resistance to T3SS Inhibitors : Research on mutations conferring resistance to T3SS inhibitors, like phenoxyacetamides, helps understand their molecular targets and mechanisms, guiding the development of more effective inhibitors (Bowlin et al., 2014).

  • Natural Products as T3SS Inhibitors : Certain natural compounds have been identified as T3SS inhibitors, providing insights into nature's ability to modulate bacterial-host interactions and offering potential drug development opportunities (Pendergrass & May, 2019).

  • Characterization of T3SS Inhibitor Mode of Action : Using various assays, researchers can distinguish between inhibitors that impact different stages of T3SS assembly and function, contributing to a better understanding of their mode of action (Morgan et al., 2018).

  • Animal Models for T3SS Research : Animal models are crucial for studying T3SS activity and the efficacy of T3SS inhibitors in vivo. These models help understand if T3SS inhibition enables the host to clear infections, which is vital for drug and vaccine development (Hotinger & May, 2019).

  • Small-Molecule T3SS Inhibitors : The discovery of small-molecule inhibitors targeting the secretion and translocation of bacterial effector proteins has been a significant advancement. These inhibitors reduce the pathogenicity of bacteria by targeting their virulence rather than survival, which may reduce the development of drug-resistant strains (Gu et al., 2015).

properties

Product Name

T3SS inhibitor III-7

Molecular Formula

C14H9F2NO2S2

Molecular Weight

325.3478

IUPAC Name

(5-(2,4-Difluorophenyl)furan-2-yl)(2-thioxothiazolidin-3-yl)methanone

InChI

InChI=1S/C14H9F2NO2S2/c15-8-1-2-9(10(16)7-8)11-3-4-12(19-11)13(18)17-5-6-21-14(17)20/h1-4,7H,5-6H2

InChI Key

DIMIFZJMAKDBOY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CC=C(F)C=C2F)O1)N3C(SCC3)=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

T3SS inhibitor III-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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